Di-tert-butylphosphane--mercury (2/1)
Description
Di-tert-butylphosphane--mercury (2/1) is a coordination compound where mercury (Hg) is coordinated by two di-tert-butylphosphane (P(C(CH₃)₃)₂H) ligands in a 2:1 stoichiometric ratio. Mercury, a heavy metal with a high affinity for soft ligands like phosphorus, forms stable complexes with phosphanes due to their strong σ-donor and weak π-acceptor properties. The bulky tert-butyl groups on the phosphane ligand likely impose steric constraints, influencing the coordination geometry and reactivity of the compound .
Properties
CAS No. |
90054-11-8 |
|---|---|
Molecular Formula |
C16H38HgP2 |
Molecular Weight |
493.01 g/mol |
IUPAC Name |
ditert-butylphosphane;mercury |
InChI |
InChI=1S/2C8H19P.Hg/c2*1-7(2,3)9-8(4,5)6;/h2*9H,1-6H3; |
InChI Key |
LPZQIHDSUFUSKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)PC(C)(C)C.CC(C)(C)PC(C)(C)C.[Hg] |
Origin of Product |
United States |
Preparation Methods
Preparation of Di-tert-butylphosphane
Di-tert-butylphosphane serves as the foundational ligand for mercury coordination. Its synthesis typically involves the reaction of tert-butyl lithium with phosphorus trichloride ($$PCl3$$) under rigorously anhydrous conditions. For example, tert-butyl lithium ($$t$$-BuLi) reacts with $$PCl3$$ in tetrahydrofuran (THF) at $$-78^\circ \text{C}$$ to yield di-tert-butylchlorophosphane ($$(t\text{-}Bu)2PCl$$), which is subsequently reduced using lithium aluminum hydride ($$LiAlH4$$) to produce di-tert-butylphosphane ($$(t\text{-}Bu)_2PH$$).
Critical Considerations :
Mercury Coordination Reaction
The 2:1 stoichiometric complex forms via reaction of di-tert-butylphosphane with mercury(II) halides ($$HgX2$$, $$X = Cl, Br$$). A representative procedure involves dissolving $$HgCl2$$ in THF and adding di-tert-butylphosphane dropwise at $$0^\circ \text{C}$$, followed by gradual warming to room temperature. The reaction proceeds via ligand substitution:
$$
2\,(t\text{-}Bu)2PH + HgCl2 \rightarrow [(t\text{-}Bu)2P]2Hg + 2\,HCl
$$
Optimization Insights :
- Stoichiometry : A 2:1 molar ratio of phosphane to $$HgCl_2$$ ensures complete coordination, avoiding polymeric byproducts.
- Temperature Control : Slow addition at low temperatures minimizes side reactions, such as phosphane oxidation.
Table 1. Comparative Synthesis Conditions
Mechanistic Insights into Coordination
Ligand Substitution Dynamics
The reaction mechanism involves nucleophilic attack of the phosphane’s lone pair on the electrophilic mercury center, displacing halide ions. Density functional theory (DFT) studies suggest that the bulky tert-butyl groups hinder $$\sigma$$-donation, favoring a linear P–Hg–P geometry. This steric protection enhances the complex’s stability against disproportionation.
Role of Solvent and Additives
Polar aprotic solvents like THF stabilize the transition state by solvating $$HgX_2$$, while additives such as sodium tert-butoxide ($$NaO\text{-}t\text{-}Bu$$) scavenge liberated $$HCl$$, driving the reaction to completion. In contrast, nonpolar solvents result in incomplete coordination due to poor halide dissociation.
Purification and Characterization
Isolation Techniques
Post-reaction, the product is isolated via vacuum distillation or recrystallization from hexane. For example, vacuum distillation at $$80^\circ \text{C}$$ (0.1 mmHg) removes volatile byproducts, yielding a colorless liquid that solidifies upon cooling.
Spectroscopic Confirmation
- 31P NMR : A singlet at $$\delta -29.7\, \text{ppm}$$ confirms the absence of uncoordinated phosphane.
- X-ray Crystallography : Crystals grown from hexane reveal a linear P–Hg–P arrangement with bond lengths of $$2.42\, \text{Å}$$ (Hg–P).
Table 2. Structural Parameters
| Parameter | Value | Method | Source |
|---|---|---|---|
| Hg–P Bond Length | $$2.42\, \text{Å}$$ | X-ray diffraction | |
| P–Hg–P Bond Angle | $$180^\circ$$ | X-ray diffraction |
Applications in Catalysis and Synthesis
Catalytic Cross-Coupling Reactions
The mercury complex acts as a precatalyst in palladium-mediated couplings. For instance, in the synthesis of metyrapone, [(t-Bu)2P]2Hg transfers phosphane ligands to palladium, forming active $$Pd^0$$ species that facilitate α-arylation of ketones.
Table 3. Catalytic Performance
| Substrate | Catalyst Loading | Yield (%) | Reference |
|---|---|---|---|
| 3-Isobutyrylpyridine | 5 mol% Pd | 88 |
Materials Science Applications
The complex’s volatility and thermal stability make it a candidate for chemical vapor deposition (CVD) of mercury-containing semiconductors.
Challenges and Innovations
Scalability Limitations
While bench-scale syntheses achieve moderate yields (65–78%), industrial-scale production faces challenges in distillation efficiency and cost.
Chemical Reactions Analysis
Types of Reactions
Di-tert-butylphosphane–mercury (2/1) can undergo various types of chemical reactions, including:
Oxidation: The phosphane ligands can be oxidized to phosphine oxides.
Substitution: The mercury center can participate in substitution reactions with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or molecular oxygen can be used.
Substitution: Ligands such as halides or other phosphines can be used in substitution reactions.
Major Products
Oxidation: The major product is di-tert-butylphosphine oxide.
Substitution: The products depend on the substituting ligand but can include various mercury-phosphine complexes.
Scientific Research Applications
Di-tert-butylphosphane–mercury (2/1) has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: Its interactions with biological molecules are studied to understand mercury’s effects on biological systems.
Medicine: Research into its potential use in medicinal chemistry, particularly in the development of mercury-based drugs.
Industry: It is used in the synthesis of other organometallic compounds and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which di-tert-butylphosphane–mercury (2/1) exerts its effects involves the coordination of the phosphane ligands to the mercury center. This coordination can influence the reactivity and stability of the mercury atom, making it a useful compound in catalysis and other chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Research Findings and Trends
Recent studies on mercury-phosphorus complexes emphasize the role of ligand design in tuning metal center reactivity. For example:
- Bis(pentafluorophenyl)mercury complexes with phosphane oxide ligands demonstrate unique four-coordinate geometries, enabled by the flexibility of P=O donors .
- Sterically hindered ligands like di-tert-butylphosphane prioritize stability over catalytic activity, aligning with trends in heavy-metal complex design .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing Di-tert-butylphosphane--mercury (2/1) to ensure structural fidelity?
- Methodological Answer : Synthesis requires precise stoichiometric control (2:1 molar ratio of phosphane to mercury) under inert conditions to prevent oxidation. Purification via recrystallization or column chromatography is essential, as impurities can distort coordination geometry. Characterization by and X-ray diffraction confirms structural integrity. For analogous phosphine-mercury complexes, strict exclusion of moisture and oxygen is critical to avoid decomposition .
Q. Which spectroscopic techniques are optimal for characterizing Di-tert-butylphosphane--mercury (2/1), and how should data be interpreted?
- Methodological Answer :
- : A singlet or multiplet in the δ 10–30 ppm range indicates phosphorus-mercury bonding. Shifts outside this range suggest ligand dissociation or oxidation.
- Mass Spectrometry (MS) : High-resolution MS identifies the molecular ion peak (e.g., [Hg(Pt-Bu)]) and fragmentation patterns. Mercury isotopes (e.g., , ) aid in peak assignment.
- IR Spectroscopy : Stretching frequencies for Hg–P bonds typically appear at 200–300 cm.
Cross-referencing with computational simulations (e.g., DFT-calculated spectra) enhances reliability .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the reactivity of Di-tert-butylphosphane--mercury (2/1) in coordination chemistry?
- Methodological Answer :
- Step 1 : Optimize the geometry of the complex using hybrid functionals (e.g., B3LYP) with a relativistic basis set (e.g., LANL2DZ for Hg).
- Step 2 : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electron-rich sites for ligand substitution.
- Step 3 : Simulate reaction pathways (e.g., ligand exchange with thiols) using nudged elastic band (NEB) methods to determine activation energies.
Validation via experimental kinetics (e.g., stopped-flow spectroscopy) is critical .
Q. What experimental design strategies optimize studies on the stability of Di-tert-butylphosphane--mercury (2/1) under varying conditions?
- Methodological Answer :
- Factorial Design : Test variables (temperature, solvent polarity, pH) in a 2 factorial setup. For example:
| Factor | Low Level (-1) | High Level (+1) |
|---|---|---|
| Temp. | 25°C | 60°C |
| Solvent | Toluene | DMF |
- Response Surface Methodology (RSM) : Model stability (e.g., half-life) as a function of variables. Use ANOVA to identify significant interactions.
- Control : Include mercury-free analogs to isolate Hg-specific effects .
Q. How should researchers resolve contradictions in reported thermodynamic stability data for mercury-phosphane complexes?
- Methodological Answer :
- Data Reconciliation : Compare experimental methods (e.g., calorimetry vs. computational ΔG values). Calorimetric data may overestimate stability if side reactions occur.
- Error Analysis : Quantify uncertainties in measurement (e.g., ±5 kJ/mol for calorimetry) and computational approximations (e.g., basis set limitations).
- Contextualize Conditions : Stability trends depend on solvent polarity (e.g., Hg–P bond strength decreases in polar solvents due to solvation effects). Replicate studies under identical conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
